molecular formula C29H37ClN2 B2460469 2-(naphthalen-1-ylmethyl)-1-undecyl-1H-benzo[d]imidazole hydrochloride CAS No. 1052076-75-1

2-(naphthalen-1-ylmethyl)-1-undecyl-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2460469
CAS No.: 1052076-75-1
M. Wt: 449.08
InChI Key: LLLOCAUFBPSLGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(naphthalen-1-ylmethyl)-1-undecyl-1H-benzo[d]imidazole hydrochloride is a synthetic organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a naphthalene ring, a benzodiazole ring, and an undecyl chain. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-ylmethyl)-1-undecyl-1H-benzo[d]imidazole hydrochloride typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring is synthesized through a cyclization reaction involving an ortho-phenylenediamine and a carboxylic acid derivative.

    Attachment of the Naphthalene Ring: The naphthalene ring is introduced via a Friedel-Crafts alkylation reaction, where naphthalene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.

    Incorporation of the Undecyl Chain: The undecyl chain is attached through a nucleophilic substitution reaction, where an alkyl halide is reacted with the benzodiazole derivative.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-ylmethyl)-1-undecyl-1H-benzo[d]imidazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-(naphthalen-1-ylmethyl)-1-undecyl-1H-benzo[d]imidazole hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-naphthalenemethylamine hydrochloride: Similar in structure but lacks the benzodiazole ring.

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthalene ring but has different functional groups and a triazole ring.

Uniqueness

2-(naphthalen-1-ylmethyl)-1-undecyl-1H-benzo[d]imidazole hydrochloride is unique due to the presence of both the naphthalene and benzodiazole rings, along with the long undecyl chain. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(naphthalen-1-ylmethyl)-1-undecylbenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N2.ClH/c1-2-3-4-5-6-7-8-9-14-22-31-28-21-13-12-20-27(28)30-29(31)23-25-18-15-17-24-16-10-11-19-26(24)25;/h10-13,15-21H,2-9,14,22-23H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLOCAUFBPSLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCN1C2=CC=CC=C2N=C1CC3=CC=CC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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